![molecular formula C24H20O6S2 B290735 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)
5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate, also known as MNBD, is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. MNBD is a sulfonate ester that is synthesized through a multistep process involving the reaction of 2-methylbenzenesulfonyl chloride with 5-hydroxy-1-naphthalene sulfonic acid, followed by the reaction with 2-methylphenol.
Mécanisme D'action
The mechanism of action of 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K), which are involved in cell proliferation and survival. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in vitro and in vivo. In addition, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate is also relatively easy to synthesize using standard laboratory techniques. However, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has some limitations for lab experiments, including its relatively high cost and limited availability from commercial sources.
Orientations Futures
5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has several potential future directions for research, including the development of novel drugs based on its scaffold, the optimization of its pharmacological properties, and the elucidation of its mechanism of action. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate could also be used as a tool for studying various biological processes such as cell growth and survival, angiogenesis, and inflammation. Finally, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate could be used as a potential therapeutic agent for various diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate involves a multistep process that starts with the reaction of 2-methylbenzenesulfonyl chloride with 5-hydroxy-1-naphthalene sulfonic acid in the presence of a base such as triethylamine. This reaction produces the intermediate 5-hydroxy-1-naphthyl 2-methylbenzenesulfonate, which is then reacted with 2-methylphenol in the presence of a catalyst such as p-toluenesulfonic acid to produce 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate. The final product is isolated by precipitation with a nonpolar solvent such as diethyl ether.
Applications De Recherche Scientifique
5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
Propriétés
Formule moléculaire |
C24H20O6S2 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[5-(2-methylphenyl)sulfonyloxynaphthalen-1-yl] 2-methylbenzenesulfonate |
InChI |
InChI=1S/C24H20O6S2/c1-17-9-3-5-15-23(17)31(25,26)29-21-13-7-12-20-19(21)11-8-14-22(20)30-32(27,28)24-16-6-4-10-18(24)2/h3-16H,1-2H3 |
Clé InChI |
CXJQJZJSQVOSJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=C2C=CC=C3OS(=O)(=O)C4=CC=CC=C4C |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=C2C=CC=C3OS(=O)(=O)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





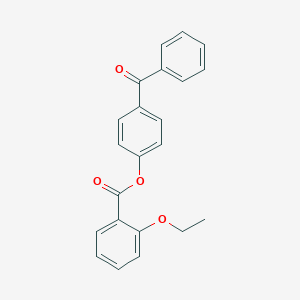
![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)
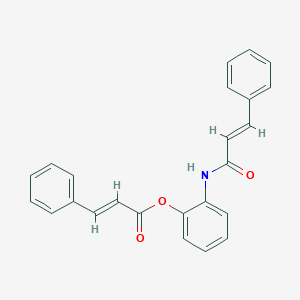
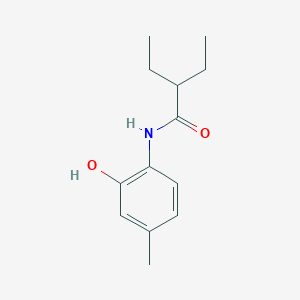
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
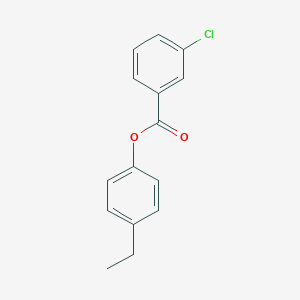

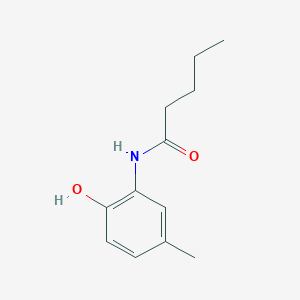

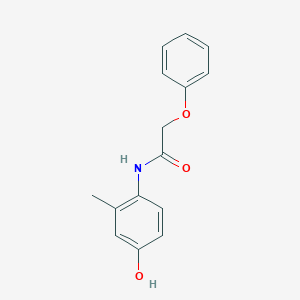
![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)